molecular formula C20H13ClF3N3O4 B2696866 methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate CAS No. 321526-32-3

methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2696866
CAS No.: 321526-32-3
M. Wt: 451.79
InChI Key: DYUCLYNGLKQDIO-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Substituted pyrazoles can have various groups, such as phenyl or chloro, attached to the carbon atoms in the ring .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones . The process typically involves the formation of a hydrazone intermediate, followed by cyclization under acidic or basic conditions .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of nitrogen in the ring contributes to the compound’s basicity, while the aromaticity of the ring contributes to its stability .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-arylation, bromination, and many others . The specific reactions and their mechanisms can vary depending on the substituents present on the pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound would depend on its specific substituents. Factors that could be considered include polarity, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

Several studies have been conducted on the structural analysis and synthesis of related pyrazole derivatives. For instance, the structures of methyl 5-benzoyl-1-(2-methoxycarbonylphenyl)-2-pyrazoline-3-carboxylate and its derivatives have been determined, revealing extensive conjugation and interactions affecting molecular geometry and stability (Pilati & Casalone, 1994). Another study presented a facile one-pot synthesis of a similar compound, highlighting efficient production methods (Khan & White, 2012).

Biological Activities and Potential Applications

Research into novel pyrazole integrated 1,3,4-oxadiazoles synthesized from related compounds showed potent antimicrobial activities, suggesting their potential as antimicrobial agents (Ningaiah et al., 2014). Additionally, studies on thieno[2,3-c]pyrazoles and related heterocycles derived from similar molecules indicated their utility in synthesizing novel heterocyclic compounds with potential pharmacological applications (Haider et al., 2005).

Supramolecular Assembly and Crystal Structures

Investigations into related pyrazole derivatives have also focused on their crystal structures and supramolecular assembly, contributing to our understanding of their physical properties and potential for material science applications. For example, the synthesis and crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate derivatives were analyzed, showing hydrogen-bonded dimer formations (Kranjc et al., 2012).

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the context in which it is used. For example, some pyrazole derivatives are used as inhibitors for enzymes like cyclooxygenase .

Safety and Hazards

The safety and hazards associated with a pyrazole compound would depend on its specific structure. Some pyrazole compounds can be hazardous and require careful handling and storage .

Future Directions

The future directions in the study and application of pyrazole compounds could involve the synthesis of new derivatives with potential biological activity, the development of more efficient synthesis methods, or the exploration of new reactions .

Properties

IUPAC Name

methyl 5-chloro-1-phenyl-4-[(E)-[3-(trifluoromethyl)benzoyl]oxyiminomethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4/c1-30-19(29)16-15(17(21)27(26-16)14-8-3-2-4-9-14)11-25-31-18(28)12-6-5-7-13(10-12)20(22,23)24/h2-11H,1H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUCLYNGLKQDIO-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.